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An In-Depth Technical Guide to 306-O12B-3 Mediated Delivery to the Liver

For Researchers, Scientists, and Drug Development Professionals

Introduction
The targeted delivery of therapeutic payloads to the liver represents a significant advancement

in the treatment of various hepatic and metabolic diseases. Among the most promising non-

viral delivery vectors are lipid nanoparticles (LNPs), which can encapsulate and protect nucleic

acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA),

and facilitate their uptake by specific cell types. This technical guide focuses on the ionizable

cationic lipidoid 306-O12B-3 and its application in formulating LNPs for robust and specific

delivery to hepatocytes.

306-O12B is a tail-branched bioreducible lipidoid that has demonstrated high efficiency in

mediating liver-specific gene silencing.[1][2] LNPs formulated with 306-O12B have been

successfully used for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) to achieve

in vivo genome editing of therapeutically relevant genes, such as Angiopoietin-like 3 (Angptl3).

[3][4] This guide provides a comprehensive overview of the core technology, including detailed

experimental protocols, quantitative data summaries, and visualizations of the underlying

biological pathways and experimental workflows.

Core Technology: 306-O12B Lipid Nanoparticles
The efficacy of 306-O12B in liver targeting is attributed to its unique chemical structure, which

includes bioreducible disulfide bonds in its lipid tails. These bonds are stable in the extracellular
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environment but are cleaved in the reducing intracellular environment, facilitating the release of

the encapsulated payload. The ionizable amine headgroup plays a crucial role in the

encapsulation of negatively charged nucleic acids and in the endosomal escape of the LNP

contents into the cytoplasm.

Physicochemical Properties of 306-O12B
Property Value Reference

Formal Name

tetrakis(2-

(octyldisulfaneyl)ethyl)

3,3',3'',3'''-

(((methylazanediyl)bis(propane

-3,1-

diyl))bis(azanetriyl))tetrapropio

nate

[5]

CAS Number 2566523-06-4 [5]

Molecular Formula C₅₉H₁₁₅N₃O₈S₈ [5]

Formula Weight 1251.1 g/mol [5]

Experimental Protocols
Synthesis of 306-O12B Lipidoid (Representative
Protocol)
The synthesis of tail-branched bioreducible lipidoids like 306-O12B is typically achieved

through a Michael addition reaction.[6][7] This protocol is a representative procedure based on

the synthesis of similar lipidoids.

Materials:

Amine-containing head group precursor

Disulfide bond-incorporated acrylate lipid tail precursor

Ethanol
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Teflon-lined glass screw-top vials

Stir bar

Flash chromatography system with silica gel

Procedure:

Dissolve the amine core (1 equivalent) and the disulfide-containing acrylate tail (4.8

equivalents) in ethanol in a glass vial equipped with a stir bar.[6]

Stir the reaction mixture at 80°C for 48 hours.[8]

Remove the solvent under reduced pressure to obtain the crude product.[6]

Purify the crude product using flash chromatography on a silica gel column to yield the pure

306-O12B lipidoid.[8]

Formulation of 306-O12B Lipid Nanoparticles
The following protocol describes the formulation of 306-O12B LNPs encapsulating mRNA and

sgRNA using a microfluidic mixing system.[3]

Materials:

306-O12B lipidoid

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

Cas9 mRNA and sgRNA

Ethanol

Sodium acetate buffer (25 mM, pH 5.4)
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Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Prepare the organic phase by dissolving 306-O12B, cholesterol, DOPC, and DMG-PEG

2000 in ethanol at a molar ratio of 50:38.5:10:1.5.[3]

Prepare the aqueous phase by dissolving the Cas9 mRNA and sgRNA in 25 mM sodium

acetate buffer (pH 5.4).[3]

Set the flow ratio of the microfluidic system to 3:1 (aqueous:organic) and the total flow rate to

12 mL/min.[3]

Combine the organic and aqueous phases using the microfluidic device to form the LNPs.

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove

ethanol and unencapsulated components.

In Vivo Administration in Mice
This protocol outlines the intravenous administration of 306-O12B LNPs to mice for in vivo

gene editing studies.[3]

Materials:

306-O12B LNPs encapsulating Cas9 mRNA and sgRNA

C57BL/6 mice (female, 6-8 weeks old)

Sterile PBS

Insulin syringes

Procedure:

Dilute the 306-O12B LNP solution to the desired concentration with sterile PBS.

Administer the LNP solution to C57BL/6 mice via tail vein injection. A typical total RNA dose

is 3.0 mg/kg.[3]
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Monitor the mice for any adverse effects.

Collect blood and tissue samples at specified time points (e.g., 7 and 100 days) for analysis.

[4]

Analytical Methods
a. Serum ANGPTL3 Protein Analysis (ELISA): Serum levels of ANGPTL3 protein can be

quantified using a commercial ELISA kit (e.g., R&D Systems) according to the manufacturer's

protocol.[3]

b. Serum LDL and Triglyceride Analysis: Serum LDL-cholesterol and triglyceride levels can be

measured using commercially available colorimetric assay kits (e.g., Crystal Chem for LDL,

Cayman Chemical for triglycerides) following the manufacturer's instructions.[3][9][10]

c. Off-Target Mutagenesis Analysis: Genomic DNA is extracted from the liver tissue. The top

nine predicted off-target sites are amplified by PCR and analyzed by next-generation

sequencing (NGS) to detect any unintended mutations.[3][11]

Quantitative Data
The following tables summarize the key quantitative findings from in vivo studies using 306-

O12B LNPs for Angptl3 gene editing in C57BL/6 mice.

Table 1: In Vivo Genome Editing and Protein Knockdown of Angptl3 at Day 7 Post-

Administration[3]

Treatment Group
Total RNA Dose
(mg/kg)

Indel Percentage
(%)

Serum ANGPTL3
Reduction (%)

306-O12B LNP 3.0 38.5 65.2

MC-3 LNP 3.0 14.6 25.0

Table 2: Effect of 306-O12B LNP-mediated Angptl3 Knockdown on Serum Lipid Levels at Day

7[3]
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Treatment Group
Total RNA Dose
(mg/kg)

LDL-C Reduction
(%)

TG Reduction (%)

306-O12B LNP 3.0 56.8 29.4

MC-3 LNP 3.0 15.7 16.3

Table 3: Durability of Therapeutic Effect at Day 100 Post-Administration with 3.0 mg/kg 306-

O12B LNP[4]

Parameter Reduction (%)

Indel Percentage Maintained

Serum ANGPTL3 ~60

Serum LDL-C ~50

Serum Triglycerides ~25

Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involved

in 306-O12B mediated liver delivery.
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Caption: LNP uptake and genome editing workflow.
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Caption: ANGPTL3 signaling pathway and therapeutic intervention.
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Caption: PCSK9 signaling pathway and therapeutic intervention.

Conclusion
The 306-O12B lipidoid represents a significant advancement in the field of liver-targeted

nucleic acid delivery. Its bioreducible nature and optimized formulation provide a potent and

specific platform for in vivo genome editing and gene silencing. The data presented in this

guide demonstrate the superior efficacy of 306-O12B LNPs compared to the previous gold

standard, MC-3, in mediating therapeutically relevant reductions in ANGPTL3 and associated

lipid levels. The detailed protocols and visualizations provided herein serve as a valuable

resource for researchers and drug development professionals working to harness the potential

of LNP technology for the treatment of liver diseases. The durable effects observed after a
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single administration highlight the potential of this technology to provide long-lasting

therapeutic benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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